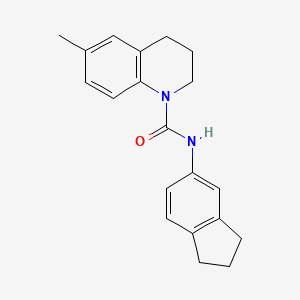
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
説明
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as DIQ, is a chemical compound that has been gaining attention in scientific research for its potential in various fields. DIQ is a small molecule that has shown promising results in cancer research, neurodegenerative disease research, and as a potential therapeutic agent in various other diseases.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the activity of various enzymes and proteins that are involved in disease progression. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the aggregation of amyloid-beta by binding to the protein and preventing its aggregation. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of various cytokines and chemokines that are involved in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and growth of neurons. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the production of various inflammatory cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its small molecular weight, which allows for easy penetration through cell membranes. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are various future directions for N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could be further studied as a potential therapeutic agent for various types of cancer. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could be further studied as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide could also be further studied as a potential therapeutic agent for various other diseases such as diabetes, inflammation, and viral infections. Additionally, further studies could be conducted to optimize the synthesis method of N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide and to improve its solubility in water.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a promising chemical compound that has shown potential in various scientific research fields. Its small molecular weight, ease of synthesis, and potential therapeutic effects make it a valuable compound for further research and development.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have potential in various scientific research fields. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has shown neuroprotective effects and has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease. N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also shown potential as a therapeutic agent in various other diseases such as diabetes, inflammation, and viral infections.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-7-10-19-17(12-14)6-3-11-22(19)20(23)21-18-9-8-15-4-2-5-16(15)13-18/h7-10,12-13H,2-6,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUBNSSULADQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydroquinoline-1(2H)-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)


![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)
![3-({[(3-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4286501.png)


![propyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286526.png)
![2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4286536.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)

![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)
